

IUPAC name for 2-Bromo-**valeric** acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-*valeric* acid**

Cat. No.: **B146089**

[Get Quote](#)

An In-depth Technical Guide to 2-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

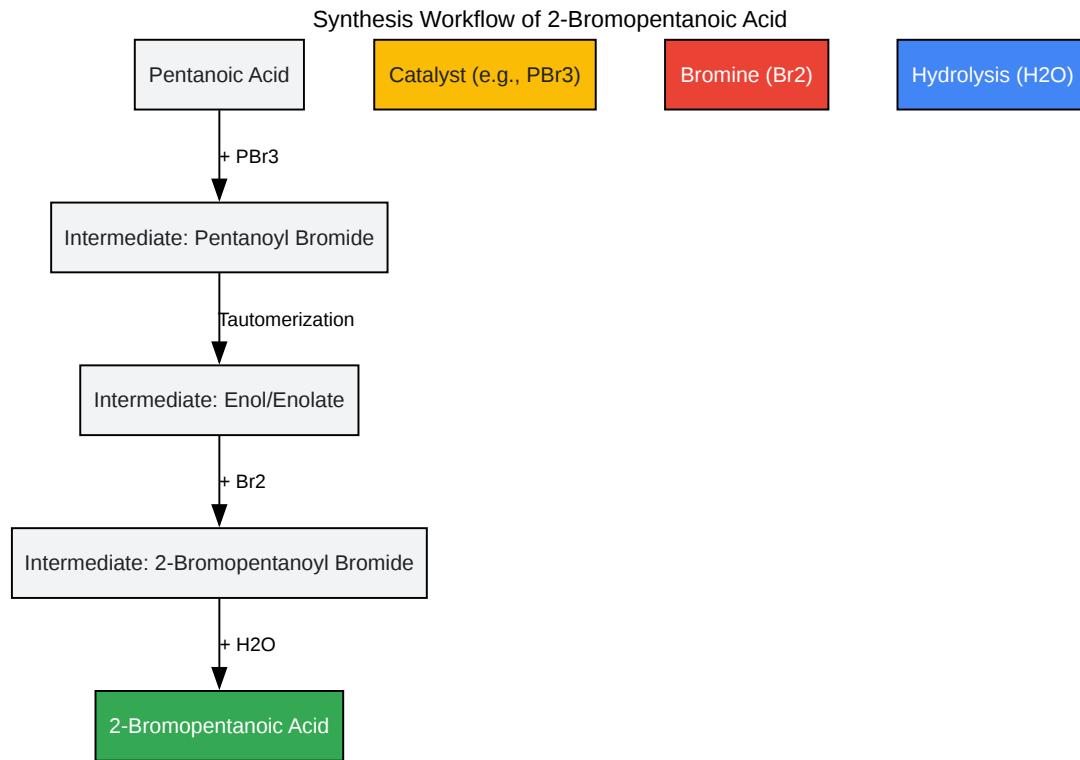
Introduction

2-Bromopentanoic acid, also known by its common name **2-bromo-*valeric* acid**, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the alpha-carbon relative to the carboxyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and development, particularly in the pharmaceutical and agrochemical industries. The presence of a chiral center at the second carbon also imparts optical activity to this compound, allowing for the existence of different stereoisomers which may have distinct biological activities.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromopentanoic acid is presented in Table 1. This data is crucial for its handling, application in synthetic protocols, and for understanding its pharmacokinetic profile in potential drug candidates.

Table 1: Physicochemical Properties of 2-Bromopentanoic Acid


Property	Value	Reference
IUPAC Name	2-Bromopentanoic acid	[2]
Synonyms	2-Bromovaleric acid, α - Bromovaleric acid, α - Bromopentanoic acid	[2]
CAS Registry Number	584-93-0	[2]
Molecular Formula	C5H9BrO2	[2] [3]
Molar Mass	181.03 g/mol	[3] [4]
Appearance	Clear pale yellow liquid	[3] [5]
Density	1.381 g/mL at 25 °C	[3]
Boiling Point	132-136 °C at 25 mmHg	[3]
Melting Point	252 °C (sublimes)	[5] [6]
Flash Point	>110 °C (>230 °F)	[3] [5]
Refractive Index	n20/D 1.4709	[3]
pKa	2.97 \pm 0.20 (Predicted)	[3]
Solubility	Moderately soluble in water; soluble in organic solvents like acetic acid, benzene, and ether.	[1] [3] [7]

Synthesis

The primary method for the synthesis of 2-bromopentanoic acid is the Hell-Volhard-Zelinsky reaction. This well-established method involves the bromination of pentanoic acid at the alpha-carbon.

Synthesis Workflow

The general workflow for the synthesis of 2-bromopentanoic acid via the Hell-Volhard-Zelinsky reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-Bromopentanoic Acid.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

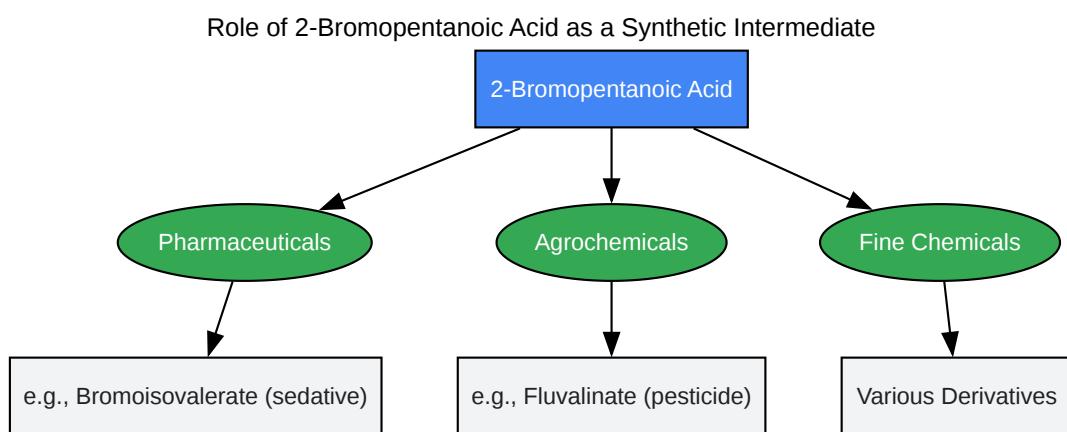
The following is a representative protocol for the synthesis of 2-bromopentanoic acid, based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

- Pentanoic acid
- Red phosphorus (catalytic amount)
- Bromine
- Water
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet to neutralize HBr fumes.

Procedure:

- In a round-bottom flask, place pentanoic acid and a catalytic amount of red phosphorus.
- Carefully add bromine dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be neutralized.
- After the addition of bromine is complete, heat the reaction mixture to reflux until the color of bromine disappears, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to the mixture to hydrolyze the intermediate 2-bromopentanoyl bromide to 2-bromopentanoic acid. This step is also exothermic and will produce more HBr gas.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Combine the organic layers and wash with water to remove any remaining HBr.


- Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
- The crude 2-bromopentanoic acid can be further purified by vacuum distillation.

Applications in Research and Drug Development

2-Bromopentanoic acid serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Role as a Synthetic Intermediate

The reactivity of the bromine atom at the alpha-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This property is exploited in the synthesis of a range of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Bromovaleric acid [webbook.nist.gov]
- 3. 2-BROMOPENTANOIC ACID [chembk.com]
- 4. (2S)-2-bromopentanoic acid | C5H9BrO2 | CID 641255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS 584-93-0: 2-Bromopentanoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [IUPAC name for 2-Bromovaleric acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146089#iupac-name-for-2-bromovaleric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com